Cyclamate

Description

Cyclamic acid has been reported in Euglena gracilis with data available.

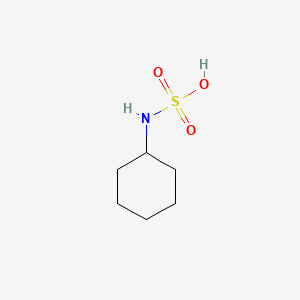

Structure

3D Structure

Properties

IUPAC Name |

cyclohexylsulfamic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO3S/c8-11(9,10)7-6-4-2-1-3-5-6/h6-7H,1-5H2,(H,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCAJEUSONLESMK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5041809 | |

| Record name | Cyclamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5041809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White odorless solid; [Hawley] Fine white crystals; [MSDSonline], Solid | |

| Record name | Cyclamic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4571 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Cyclamic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031340 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

1 G DISSOLVES IN ABOUT 7.5 ML OF WATER, 4 ML OF ALC, 4 ML OF PROPYLENE GLYCOL, OR 6 ML OF ACETONE; SLIGHTLY SOL IN CHLOROFORM AND INSOL IN HEXANE, Very soluble in alkali, Soluble in alcohol; insoluble in oils, 1000000 mg/L @ 25 °C (exp) | |

| Record name | CYCLAMATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/275 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Cyclamic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031340 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Vapor Pressure |

0.0000027 [mmHg] | |

| Record name | Cyclamic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4571 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

Crystals, White crystalline powder | |

CAS No. |

100-88-9 | |

| Record name | Cyclamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=100-88-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclamic acid [USAN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000100889 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclamic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=760133 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cyclamic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=220327 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Sulfamic acid, N-cyclohexyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cyclamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5041809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-cyclohexylsulphamic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.635 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CYCLAMIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HN3OFO5036 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | CYCLAMATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/275 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Cyclamic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031340 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

169.5 °C, 169 - 170 °C | |

| Record name | CYCLAMATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/275 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Cyclamic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031340 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Toxicological Profile of Cyclohexylamine: A Metabolite of Cyclamate

An In-depth Technical Guide for Researchers and Scientists

Introduction

The artificial sweetener cyclamate has occupied a controversial space in food science and toxicology for decades. While this compound itself exhibits low toxicity, its variable metabolism by gut microflora into cyclohexylamine (CHA) is the primary driver of safety concerns.[1] This conversion process, highly inconsistent among individuals, produces a metabolite with a distinct and more potent toxicological profile.[2][3] The historical debate, culminating in a ban in countries like the United States but continued approval in over 130 others, is rooted in the toxicological findings related to CHA.[4]

This technical guide provides a comprehensive analysis of the toxicological profile of cyclohexylamine. It is designed for researchers, toxicologists, and drug development professionals, offering a synthesis of pharmacokinetic data, mechanistic insights into toxicity, and the regulatory framework derived from these scientific findings. We will explore the causality behind experimental designs and present a self-validating narrative grounded in authoritative research.

Part 1: Pharmacokinetics and Metabolism

The journey from the ingestion of this compound to the systemic exposure of cyclohexylamine is a critical first step in understanding its toxicology. This process is not governed by host metabolism but by the enzymatic activity of the gut microbiome.

The Microbial Conversion of this compound

Orally ingested this compound is only partially and slowly absorbed.[2] The unabsorbed portion passes into the colon, where it may be metabolized by certain species of gut bacteria to cyclohexylamine.[3][5] This biotransformation is the rate-limiting step for CHA exposure and is characterized by extreme variability.

-

"Converters" vs. "Non-converters": The human population can be broadly categorized into "converters" and "non-converters" based on their ability to metabolize this compound. This ability is not constant; it can be acquired, and the rate of conversion can fluctuate significantly within an individual over time.[2][6][7]

-

Conversion Rates: Most individuals metabolize less than 1% of an ingested this compound dose. However, in "high converters," this rate can occasionally reach up to 60%.[2][6] Long-term studies have shown that even in high converters, the average steady-state conversion is typically lower, with maximum averages around 21-38%.[6][7]

Absorption, Distribution, Metabolism, and Excretion (ADME) of Cyclohexylamine

Once formed in the gut, cyclohexylamine is rapidly absorbed into the bloodstream.[2] Its subsequent ADME profile is distinct from its parent compound.

-

Absorption and Distribution: CHA is readily absorbed. Following oral administration in animal models, it is distributed to various tissues.[8]

-

Metabolism and Excretion: A significant portion of absorbed CHA is excreted unchanged in the urine.[3] However, it can be further metabolized in the liver to compounds such as cyclohexanone and cyclohexanol, which may be excreted as glucuronide conjugates.[3] Renal function is key to its clearance.[9]

Caption: Logical workflow for deriving the ADI of this compound from CHA toxicity data.

Part 4: Key Experimental Protocols

To ensure the trustworthiness and reproducibility of toxicological findings, standardized protocols are essential. Below are outlines of key methodologies relevant to the assessment of cyclohexylamine.

Protocol: Chronic Oral Toxicity and Testicular Effects in Rats

This protocol is designed to assess the systemic toxicity, with a focus on the reproductive effects, of cyclohexylamine following long-term dietary administration, reflecting the foundational studies used for risk assessment.

Objective: To determine the No-Observed-Adverse-Effect Level (NOAEL) for cyclohexylamine, with a primary focus on testicular toxicity.

Methodology:

-

Animal Model: Use two strains of young adult male rats (e.g., Wistar and Dark Agouti) to assess potential strain-specific sensitivity. (n=20 per group).

-

Dose Groups: Administer CHA via the diet at several dose levels (e.g., 0, 50, 100, 200, 400 mg/kg bw/day) for a period of 90 days to 2 years.

-

Clinical Observations: Conduct daily checks for clinical signs of toxicity (changes in behavior, appearance, etc.) and record body weight and food consumption weekly.

-

Interim Analysis (Optional): At 90 days, a subset of animals may be sacrificed for interim pathological examination.

-

Terminal Procedures:

-

At the end of the study period, collect blood for hematology and clinical chemistry analysis.

-

Collect urine for urinalysis.

-

Conduct a full necropsy.

-

-

Organ-Specific Analysis (Testes):

-

Weigh the testes and epididymides.

-

Collect sperm from the cauda epididymis for motility and morphology analysis.

-

Fix testes and epididymides in Bouin's solution for histopathological examination. Key endpoints include seminiferous tubule atrophy, germ cell depletion, and interstitial cell changes.

-

-

Data Analysis: Compare all parameters between treated and control groups using appropriate statistical methods (e.g., ANOVA). The highest dose at which no statistically or biologically significant adverse effects are observed is the NOAEL.

Protocol: Bacterial Reverse Mutation Assay (Ames Test)

This protocol assesses the mutagenic potential of cyclohexylamine by measuring its ability to induce reverse mutations in indicator strains of Salmonella typhimurium.

Objective: To determine if cyclohexylamine or its metabolites can cause gene mutations.

Methodology:

-

Test Strains: Use a set of standard histidine-requiring Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) that are sensitive to different types of mutagens.

-

Metabolic Activation (S9): Conduct the assay both with and without an exogenous metabolic activation system (S9 fraction from Aroclor- or phenobarbital-induced rat liver) to detect metabolites that may be mutagenic.

-

Exposure:

-

In the plate incorporation method, mix the test substance (at various concentrations), the bacterial culture, and (if applicable) the S9 mix with molten top agar.

-

Pour this mixture onto minimal glucose agar plates.

-

-

Incubation: Incubate the plates at 37°C for 48-72 hours.

-

Scoring and Interpretation:

-

Count the number of revertant colonies (his+) on each plate.

-

A positive result is defined as a dose-related increase in the number of revertant colonies to at least twice the spontaneous reversion rate (background control).

-

Appropriate positive and negative controls must be run concurrently.

-

Conclusion

The toxicological profile of cyclohexylamine is complex and serves as a classic case study in food additive safety assessment, where the toxicity of a metabolite, rather than the parent compound, dictates the regulatory outcome. The primary concerns are its potential for reproductive toxicity, specifically testicular atrophy, and its corrosive nature. While the genotoxic and carcinogenic potential of CHA has been extensively debated, the evidence has not been sufficient to classify it as a definitive carcinogen.

The established Acceptable Daily Intake (ADI) for this compound is based on a robust, albeit conservative, risk assessment of cyclohexylamine's effect on the testes. The significant inter-individual variability in metabolism remains a key factor of uncertainty, justifying the conservative approach taken by global regulatory bodies. For researchers in toxicology and drug development, the story of cyclohexylamine underscores the critical importance of understanding metabolic pathways, particularly those mediated by the microbiome, in evaluating the safety of xenobiotics.

References

-

Rupa Health. (n.d.). Cyclohexylamine. Retrieved from Rupa Health. [Link]

-

Wikipedia. (2023). Cyclohexylamine. In Wikipedia. [Link]

-

Collings, A. J. (1989). Metabolism of this compound and Its Conversion to Cyclohexylamine. Diabetes Care, 12(1), 50–55. [Link]

-

Joint FAO/WHO Expert Committee on Food Additives (JECFA). (2009). Safety evaluation of certain food additives. WHO Food Additives Series: 60. [Link]

-

International Agency for Research on Cancer (IARC). (1999). Cyclamates. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, Volume 73. [Link]

-

Renwick, A. G., Thompson, J. P., O'Shaughnessy, M., & Walter, D. G. (2004). The metabolism of this compound to cyclohexylamine in humans during long-term administration. Toxicology and Applied Pharmacology, 196(3), 367–380. [Link]

-

Ovid. (n.d.). The metabolism of this compound to cyclohexylamine in humans during long-term administration. Retrieved from Ovid. [Link]

-

United States Department of Agriculture (USDA). (2001). Cyclohexylamine. Technical Advisory Panel Review. [Link]

-

Government of Canada. (2021). Screening assessment - sodium this compound and cyclohexylamine. [Link]

-

Various Authors. (2024). The metabolism of this compound to cyclohexylamine in humans during long-term administration. Semantic Scholar. [Link]

-

U.S. Environmental Protection Agency (EPA). (2008). Cyclohexylamine Final AEGL Document. [Link]

-

Ataman Kimya. (n.d.). CYCLOHEXYLAMINE. [Link]

-

Wikipedia. (2024). This compound. In Wikipedia. [Link]

-

ChemSrc. (n.d.). Cyclohexylamine | CAS#:108-91-8. [Link]

-

Scialli, A. R., et al. (2011). Correlation of chemical structure with reproductive and developmental toxicity as it relates to the use of the threshold of toxicological concern. Regulatory Toxicology and Pharmacology, 61(2), 231-240. [Link]

-

Kim, J., & Shin, J. (2018). Reproductive Toxic Chemicals at Work and Efforts to Protect Workers' Health: A Literature Review. Safety and Health at Work, 9(3), 243–250. [Link]

-

USDA Foreign Agricultural Service. (2012). New Food Additives Allowed - this compound and Steviolglycoside Thailand. [Link]

-

Government of Canada. (2022). Sodium this compound and cyclohexylamine - information sheet. [Link]

-

National Institutes of Health (NIH). (n.d.). Cyclohexylamine (108-91-8) - Chemical Effects in Biological Systems. [Link]

-

National Center for Biotechnology Information (NCBI). (n.d.). Cyclohexylamine. PubChem. [Link]

-

Galer, D. D., et al. (1992). Inhalation Developmental Toxicity and Reproduction Studies With Cyclohexane. Drug and Chemical Toxicology, 15(4), 315-338. [Link]

-

ChemSafetyPro. (2018). What Is Acceptable Daily Intake (ADI) and How to Calculate It. [Link]

-

Haz-Map. (n.d.). Cyclohexylamine - Hazardous Agents. [Link]

-

Gan, J., & Skipper, P. L. (2004). Monocyclic aromatic amines as potential human carcinogens: old is new again. Toxicology and Applied Pharmacology, 196(2), 177–183. [Link]

-

Brambilla, G., & Mattioli, F. (2011). Genotoxicity and carcinogenicity studies of antihistamines. Archives of Toxicology, 85(10), 1173–1187. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. diabetesjournals.org [diabetesjournals.org]

- 3. publications.iarc.who.int [publications.iarc.who.int]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. inchem.org [inchem.org]

- 6. The metabolism of this compound to cyclohexylamine in humans during long-term administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ovid.com [ovid.com]

- 8. epa.gov [epa.gov]

- 9. Cyclohexylamine | Rupa Health [rupahealth.com]

The Cyclamate Saga: A Technical Retrospective on the Historical Carcinogenicity Studies

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Rise and Fall of a First-Generation Artificial Sweetener

In the mid-20th century, a growing public health emphasis on reducing sugar intake fueled the demand for non-caloric sweeteners. Sodium cyclamate, discovered in 1937, emerged as a popular sugar substitute due to its pleasant sweetness and stability in various food and beverage applications. By the 1960s, it was a ubiquitous ingredient in diet products. However, this widespread use was abruptly halted in the United States in 1969 following a study that suggested a link between the consumption of a this compound-saccharin mixture and the development of bladder tumors in rats.[1][2] This decision, mandated by the Delaney Clause of the Food, Drug, and Cosmetic Act, which prohibited the approval of any food additive found to induce cancer in humans or animals, sent shockwaves through the food industry and the scientific community.[3] This guide will dissect the key historical studies at the heart of this controversy, providing a detailed technical examination of their methodologies and a critical appraisal of their findings in the context of both historical and contemporary scientific standards.

The Pivotal 1969 Study: A Closer Look at the Evidence

The study that precipitated the ban on this compound was commissioned by Abbott Laboratories and conducted at the Food and Drug Research Laboratories (FDRL).[4] The findings were formally published in 1970 by Price et al.[5] This research became the cornerstone of the regulatory action against this compound and remains a subject of scientific debate.

Experimental Design and Rationale

The primary objective of the FDRL study was to assess the chronic toxicity of a 10:1 mixture of sodium this compound and sodium saccharin, a combination commonly used in commercial diet beverages at the time.[3][6] The choice of animal model, the Wistar-derived FDRL strain of rats, was standard for toxicological studies of that era. The study was designed as a long-term feeding study to observe the effects of lifetime exposure.

Experimental Protocol: The 1969 FDRL Chronic Toxicity Study (Price et al., 1970)

-

Animal Model: Groups of 35 male and 45 female Wistar-derived FDRL strain rats were used.[6]

-

Test Substance: A 10:1 mixture of sodium this compound and sodium saccharin was administered.[6]

-

Dosage Groups: The mixture was incorporated into the diet at levels calculated to provide daily doses of 500, 1120, and 2500 milligrams per kilogram of body weight (mg/kg/day).[6] A control group received a standard diet.

-

Duration: The feeding study was conducted for up to 105 weeks.[5]

-

Mid-Study Protocol Change: From week 79 onwards, a subset of the rats in the highest dose group also received cyclohexylamine hydrochloride at a dose of 125 mg/kg/day.[5][6] This was to account for the known metabolism of this compound to cyclohexylamine by gut bacteria.[7]

-

Endpoints: The study monitored physical condition, growth, food efficiency, hematology, urinalysis, and postmortem pathology.[6]

Key Findings and Histopathology

The most significant and alarming finding of the study was the development of bladder tumors in the highest dose group.

Table 1: Incidence of Bladder Tumors in the 1969 FDRL Study

| Dosage Group (mg/kg/day) | Number of Rats | Incidence of Bladder Tumors |

| 0 (Control) | - | 0 |

| 500 | - | 0 |

| 1120 | - | 0 |

| 2500 | 80 | 8[5] |

The tumors were histopathologically identified as papillary transitional cell carcinomas.[5][6] This specific type of bladder cancer arises from the transitional epithelium, the lining of the urinary bladder. The observation of malignant tumors in a dose group receiving a food additive was a critical event, directly invoking the Delaney Clause.

Scientific Scrutiny and the Question of Causality

Following the ban, the 1969 study came under intense scientific scrutiny. Several factors were raised that complicated the interpretation of the results and fueled a debate that continues to this day.

The Confounding Variables

The experimental design and the biological context of the study presented several confounding variables that made it difficult to definitively attribute the carcinogenicity to this compound alone.

-

The this compound-Saccharin Mixture: The study tested a combination of this compound and saccharin, making it impossible to isolate the effect of this compound.[4] Subsequent studies on saccharin alone also raised concerns about its potential carcinogenicity in rodents.[8]

-

The Role of Cyclohexylamine (CHA): The mid-study introduction of CHA to the high-dose group further complicated the interpretation.[6] CHA itself has a distinct toxicological profile, including testicular atrophy in rats, and its contribution to the observed bladder tumors could not be ruled out.[7]

-

Bladder Parasites and Calculi: A significant confounding factor was the potential presence of the bladder parasite Trichosomoides crassicauda in the rat colony.[2] Infection with this nematode was common in laboratory rats during that era and is known to cause chronic irritation and inflammation of the bladder epithelium, which can increase the susceptibility to chemical carcinogens.[9][10] The formation of urinary calculi (bladder stones), which was noted to be increased in a subsequent two-generation study with a high-dose this compound-saccharin mixture, can also lead to chronic irritation and hyperplasia of the bladder lining.[8][11]

Figure 1: Logical relationship of confounding factors in the 1969 study.

Subsequent Studies and the Failure to Replicate

A crucial aspect of the scientific method is the reproducibility of experimental findings. In the years following the 1969 study, numerous long-term carcinogenicity studies were conducted on this compound alone and in combination with saccharin in various animal models, including rats, mice, and monkeys.[12][13] The overwhelming majority of these studies failed to replicate the finding of bladder tumors.[2]

Table 2: Overview of Subsequent Carcinogenicity Studies on this compound

| Study (Year) | Animal Model | Test Substance | Key Findings |

| Schmähl and Habs (1984) | Sprague-Dawley Rats | Sodium this compound and Sodium Saccharin (mixture) | No carcinogenic effects observed.[11] |

| IARC Monographs | Mice and Rats | Sodium this compound | No treatment-related increase in tumor incidence in most studies.[12] |

| Long-term Primate Study | Rhesus and Cynomolgus Monkeys | Sodium this compound | No clear evidence of a carcinogenic effect after 24 years.[14] |

The Metabolism of this compound: A Key Mechanistic Consideration

A central element in the toxicology of this compound is its metabolism by the gut microbiota.[7] Not all individuals or animal species metabolize this compound to the same extent. Those who do, convert it to cyclohexylamine (CHA).

Figure 2: Simplified metabolic pathway of sodium this compound.

The conversion to CHA is significant because CHA has its own toxicological properties, including the potential to cause testicular atrophy in rats at high doses.[7] The variability in metabolism adds a layer of complexity to risk assessment, as the potential for adverse effects could differ between individuals based on their gut microbiome composition.

Conclusion: A Legacy of Scientific Caution

For researchers and drug development professionals, the this compound saga underscores several critical principles:

-

The Importance of Robust Experimental Design: The presence of multiple variables in the initial study made it difficult to establish a clear cause-and-effect relationship.

-

The Critical Role of Reproducibility: The failure of subsequent, well-controlled studies to replicate the original findings highlights the necessity of independent verification in science.

-

Understanding Metabolic Pathways: The conversion of this compound to cyclohexylamine demonstrates the importance of considering metabolic fate in toxicological assessments.

-

The Influence of Regulatory Frameworks: The Delaney Clause, with its zero-tolerance approach to animal carcinogens, played a decisive role in the regulatory fate of this compound in the United States.

While sodium this compound remains in use in many other countries, its history in the United States serves as a lasting reminder of the intricate interplay between scientific evidence, experimental design, and regulatory policy in ensuring public health.

References

-

Artificial Sweetener this compound Is Banned from U.S. Consumer Markets | Research Starters. (n.d.). Retrieved from [Link]

-

Price, J. M., Biava, C. G., Oser, B. L., Vogin, E. E., Steinfeld, J., & Ley, H. L. (1970). Bladder tumors in rats fed cyclohexylamine or high doses of a mixture of this compound and saccharin. Science, 167(3921), 1131–1132. Retrieved from [Link]

-

Oser, B. L., Carson, S., Vogin, E. E., & Sonders, R. C. (1975). Chronic toxicity study of this compound:saccharin (10:1) in rats. Toxicology, 4(3), 315–330. Retrieved from [Link]

-

IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. (1999). Cyclamates. In Some Chemicals that Cause Tumours of the Kidney or Urinary Bladder in Rodents and Some Other Substances (Vol. 73). IARC Monographs on the Evaluation of Carcinogenic Risks to Humans. Lyon (FR): International Agency for Research on Cancer. Retrieved from [Link]

-

Mazur, A., & Jacobson, M. F. (1999). Looking Back: this compound. Risk: Health, Safety & Environment, 10(1), 93-98. Retrieved from [Link]

-

Schmähl, D., & Habs, M. (1984). Investigations on the carcinogenicity of the artificial sweeteners sodium this compound and sodium saccharin in rats in a two-generation experiment. Arzneimittel-Forschung, 34(5), 604–606. Retrieved from [Link]

-

IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. (1987). Cyclamates. In Overall Evaluations of Carcinogenicity: An Updating of IARC Monographs Volumes 1 to 42 (Suppl. 7). IARC Monographs on the Evaluation of Carcinogenic Risks to Humans. Lyon (FR): International Agency for Research on Cancer. Retrieved from [Link]

-

Bopp, B. A., Sonders, R. C., & Kesterson, J. W. (1986). Toxicological aspects of this compound and cyclohexylamine. CRC critical reviews in toxicology, 16(3), 213–306. Retrieved from [Link]

-

Chappel, C. I. (1977). Response of the rat to saccharin with particular reference to the urinary bladder. Proceedings of the Royal Society of Medicine, 70(5), 359–369. Retrieved from [Link]

-

IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. (1980). Cyclamates. In Some non-nutritive sweetening agents (Vol. 22). IARC Monographs on the Evaluation of Carcinogenic Risks to Humans. Lyon (FR): International Agency for Research on Cancer. Retrieved from [Link]

-

Bahrami, S., Rezaei, A., & Alborzi, A. (2014). Trichosomoides crassicauda infection in wistar rats. Archives of Razi Institute, 69(1), 63-67. Retrieved from [Link]

-

University of Missouri College of Veterinary Medicine. (n.d.). Rat threadworms. Retrieved from [Link]

-

Furuya, T., Kawamata, K., Kaneko, T., Uchida, O., Horiuchi, S., & Ikeda, Y. (1975). Long-term toxicity study of sodium this compound and saccharin sodium in rats. Japanese journal of pharmacology, 25(5), 559–568. Retrieved from [Link]

-

Brower, L. P. (1970). Sodium this compound and bladder carcinoma. Science, 170(3957), 558. Retrieved from [Link]

-

Weisbroth, S. H., & Scher, S. (1971). Trichosomoides crassicauda infection of a commercial rat breeding colony. I. Observations on the life cycle and propagation. Laboratory animal science, 21(1), 54–61. Retrieved from [Link]

-

FDA's Persistent Ban on the Artificial Sweetener this compound. (n.d.). Retrieved from [Link]

-

Havel, R. J. (1985, June 11). This compound Fails to Win Clearance in Cancer Study. Los Angeles Times. Retrieved from [Link]

-

Weihrauch, M. R., & Diehl, V. (2004). Artificial sweeteners--do they bear a carcinogenic risk?. Annals of oncology, 15(10), 1460–1465. Retrieved from [Link]

-

Artificial Sweetener this compound Is Introduced | Research Starters. (n.d.). Retrieved from [Link]

Sources

- 1. cabidigitallibrary.org [cabidigitallibrary.org]

- 2. scholars.unh.edu [scholars.unh.edu]

- 3. publications.iarc.who.int [publications.iarc.who.int]

- 4. [PDF] Trichosomoides crassicauda infection in wistar rats | Semantic Scholar [semanticscholar.org]

- 5. Bladder tumors in rats fed cyclohexylamine or high doses of a mixture of this compound and saccharin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Chronic toxicity study of this compound: saccharin (10: 1) in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Artificial Sweetener this compound Is Introduced | Research Starters | EBSCO Research [ebsco.com]

- 8. Response of the rat to saccharin with particular reference to the urinary bladder - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. Rat threadworms – College of Veterinary Medicine [cvm.missouri.edu]

- 11. Investigations on the carcinogenicity of the artificial sweeteners sodium this compound and sodium saccharin in rats in a two-generation experiment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Cyclamates - Some Chemicals that Cause Tumours of the Kidney or Urinary Bladder in Rodents and Some Other Substances - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. This compound Fails to Win Clearance in Cancer Study - Los Angeles Times [latimes.com]

- 14. banglajol.info [banglajol.info]

The Acceptable Daily Intake (ADI) for Cyclamate: A Technical Guide to Its Determination

Introduction: The Framework of Safety for Food Additives

In the realm of food science and toxicology, ensuring the safety of food additives is paramount. The Acceptable Daily Intake (ADI) serves as a cornerstone of this safety evaluation. The ADI is defined as the estimated amount of a substance in food or drink, expressed on a body weight basis, that can be ingested daily over a lifetime without presenting an appreciable risk to health[1][2]. This in-depth technical guide provides a comprehensive overview of the scientific process and toxicological considerations involved in determining the ADI for cyclamate, an intense, non-caloric sweetener. For researchers, scientists, and drug development professionals, understanding this process is crucial for navigating the landscape of food additive regulation and safety assessment.

This compound, approximately 30-50 times sweeter than sucrose, has been a subject of extensive scientific scrutiny[3][4]. Its safety evaluation, particularly the establishment of its ADI, is a multi-faceted process rooted in rigorous toxicological studies and risk assessment principles. This guide will dissect the key components of this process, from initial hazard identification to the final derivation of a safe intake level for human consumption.

The Metabolic Fate of this compound: A Critical Consideration

A unique aspect of this compound's toxicological evaluation is its metabolism. While this compound itself is largely unabsorbed and excreted unchanged, a portion can be converted to cyclohexylamine (CHA) by gut microflora[5][6][7]. This conversion is highly variable among individuals, with some being "high converters" and others converting very little[3][6][7]. This variability is a critical factor in the risk assessment, as the toxicological profile of cyclohexylamine is the primary driver for the ADI of this compound.

The conversion process is a key determinant in the overall risk assessment. The extent of this conversion can range from less than 0.15% to over 60% of the ingested this compound dose in different individuals[6]. This wide inter-individual variation necessitates a conservative approach when establishing a safe level of intake for the entire population.

Caption: Metabolic pathway of this compound in humans.

Toxicological Endpoint of Concern: Testicular Atrophy

The primary toxicological effect of concern for the safety assessment of this compound is testicular atrophy, an effect attributed to its metabolite, cyclohexylamine[6][8][9]. Testicular atrophy is a condition characterized by the shrinkage of the testes and potential impairment of testicular function[10]. Numerous studies in laboratory animals, particularly rats, have demonstrated that oral administration of cyclohexylamine can lead to this adverse effect[8][11][12].

The mechanism of cyclohexylamine-induced testicular atrophy is believed to involve a direct action on the Sertoli cells within the testes[8]. Histopathological examinations have revealed vacuolation of the Sertoli cell cytoplasm, leading to the loss of germ cells (spermatocytes and spermatogonia)[8]. This direct testicular toxicity, rather than a systemic hormonal disruption, is the critical effect considered in the ADI derivation.

While early studies in the late 1960s raised concerns about this compound's potential carcinogenicity, particularly regarding bladder cancer in rats, subsequent, more robust studies have largely failed to substantiate these findings[5][13][14]. The current scientific consensus is that this compound itself is not a direct carcinogen[13][14].

Derivation of the Acceptable Daily Intake (ADI): A Step-by-Step Process

The determination of the ADI for this compound is a systematic process that integrates data from animal toxicology studies with safety factors to ensure a margin of safety for human consumption.

Step 1: Identification of the Critical Toxicological Study and the No-Observed-Adverse-Effect-Level (NOAEL)

The foundation of the ADI is the No-Observed-Adverse-Effect-Level (NOAEL). The NOAEL is the highest dose of a substance at which no statistically or biologically significant adverse effects are observed in a sensitive animal species in a well-conducted toxicology study[1][15].

For this compound, the critical toxicological endpoint is testicular atrophy induced by its metabolite, cyclohexylamine. Therefore, the key studies for ADI derivation are long-term oral toxicity studies of cyclohexylamine in rats. The Scientific Committee on Food (SCF) of the European Commission and the Joint FAO/WHO Expert Committee on Food Additives (JECFA) have both identified a NOAEL of 100 mg/kg body weight/day for cyclohexylamine-induced testicular atrophy in rats[16].

Experimental Protocol: Chronic Oral Toxicity Study in Rats (Illustrative)

-

Test Animals: Groups of male and female rats (e.g., Wistar strain) are used.

-

Dose Administration: Cyclohexylamine hydrochloride is administered in the diet at various concentrations for an extended period, typically 90 days or longer[12].

-

Dose Groups: Multiple dose groups are included, along with a control group that does not receive the test substance.

-

Observations: Animals are monitored for clinical signs of toxicity, changes in body weight, and food consumption.

-

Pathology: At the end of the study, a complete necropsy is performed. Organs, particularly the testes, are weighed and examined histopathologically to identify any treatment-related changes[8][12].

-

NOAEL Determination: The highest dose at which no adverse effects (in this case, testicular atrophy) are observed is identified as the NOAEL.

Step 2: Application of Safety (Uncertainty) Factors

To account for the inherent uncertainties in extrapolating data from animal studies to the general human population, a safety factor (also known as an uncertainty factor) is applied to the NOAEL[1][15][17]. A standard safety factor of 100 is typically used, which is a composite of two 10-fold factors[1]:

-

Interspecies variation (10x): To account for potential differences in sensitivity between the animal species tested (rats) and humans.

-

Intraspecies variation (10x): To account for variability within the human population, including sensitive subgroups such as children and the elderly.

Caption: Logical workflow for the derivation of the ADI for this compound.

Step 3: Calculation of the ADI

The ADI for this compound is calculated based on the NOAEL for cyclohexylamine, the safety factor, and an estimation of the conversion rate of this compound to cyclohexylamine.

The ADI values established by different regulatory bodies are as follows:

| Regulatory Body | ADI for this compound (as cyclamic acid) | Basis for ADI |

| JECFA | 0-11 mg/kg body weight/day[3][4][18][19][20] | Based on the NOAEL of 100 mg/kg bw/day for cyclohexylamine-induced testicular atrophy in rats, with considerations for conversion rates. |

| EFSA (formerly SCF) | 0-7 mg/kg body weight/day[3][4][21] | Re-evaluated the ADI and lowered it from 11 to 7 mg/kg bw/day in 2000, considering a potentially higher conversion rate to cyclohexylamine in some individuals[3][21]. |

The difference in the ADI values reflects the evolving scientific understanding and the conservative assumptions made by different regulatory agencies regarding the extent of this compound to cyclohexylamine conversion in the human population.

Global Regulatory Status: A Diverse Landscape

The regulatory status of this compound varies globally. It is approved for use in over 100 countries, including the European Union, Canada, and Australia[3][4]. However, it has been banned in the United States since 1969 following the early controversial carcinogenicity studies[3][5]. A petition for the re-approval of this compound is currently under review by the U.S. Food and Drug Administration (FDA)[4].

Conclusion: A Science-Based Approach to Consumer Safety

The determination of the Acceptable Daily Intake for this compound is a testament to the rigorous, science-based approach employed to ensure the safety of food additives. It is a dynamic process that evolves with new scientific data. The ADI for this compound is primarily driven by the toxicological profile of its metabolite, cyclohexylamine, with testicular atrophy being the most sensitive endpoint. The application of safety factors to the NOAEL derived from animal studies provides a robust margin of safety for all consumers, including sensitive subpopulations. For professionals in the fields of research, toxicology, and drug development, a thorough understanding of this process is essential for the development and evaluation of safe and effective products.

References

- Bopp, B. A., Sonders, R. C., & Kesterson, J. W. (1986). Toxicological aspects of this compound and cyclohexylamine. Critical reviews in toxicology, 16(3), 213–306.

- National Research Council (US) Committee on the Assessment of the Carcinogenicity of this compound. (1992). Assessment of the carcinogenicity of the nonnutritive sweetener this compound.

- Takayama, S., Renwick, A. G., Johansson, S. L., Thorgeirsson, U. P., & Tsutsumi, M. (2000). Long-term toxicity and carcinogenicity study of this compound in nonhuman primates. Toxicological Sciences, 53(1), 33–39.

-

International Sweeteners Association. (n.d.). This compound. Retrieved from [Link]

- World Health Organization. (1982). Evaluation of certain food additives and contaminants (Twenty-sixth report of the Joint FAO/WHO Expert Committee on Food Additives). WHO Technical Report Series, No. 683.

- Scientific Committee on Food. (2000). Revised opinion on cyclamic acid and its sodium and calcium salts. European Commission.

- Food Standards Australia New Zealand. (2007).

- Eufic. (2021).

- Collings, A. J. (1989). Metabolism of this compound and its conversion to cyclohexylamine. Diabetes care, 12(1), 50–55.

- IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. (1999). Cyclamates. In Some Chemicals that Cause Tumours of the Kidney or Urinary Bladder in Rodents and Some Other Substances (Vol. 73). IARC.

- Gaunt, I. F., Sharratt, M., Grasso, P., Lansdown, A. B., & Gangolli, S. D. (1977).

- Creasy, D. M., Foster, P. M., & Foster, J. R. (1983). The morphogenesis of cyclohexylamine-induced testicular atrophy in the rat: in vivo and in vitro studies. Journal of andrology, 4(4), 257–266.

- Roberts, A., & Renwick, A. G. (1989). The metabolism and testicular toxicity of cyclohexylamine in rats and mice during chronic dietary administration. Toxicology and applied pharmacology, 98(2), 230–242.

- European Parliament. (2002). Written question E-0051/02 by Alexander de Roo (Verts/ALE) to the Commission. This compound. Official Journal of the European Union.

- An-Najah National University. (n.d.). Chapter 2 Food Additive Intake Assessment.

- ILSI Europe. (2000). The Acceptable Daily Intake: A Tool for Ensuring Food Safety.

- EFSA Panel on Food Additives and Flavourings (FAF). (2023).

-

European Food Safety Authority. (n.d.). Sweeteners. Retrieved from [Link]

-

Wikipedia. (n.d.). Testicular atrophy. Retrieved from [Link]

- Price, F. R., Taylor, A. J., & Weaver, R. J. (1970). Chronic toxicity study of this compound: saccharin (10: 1) in rats. Food and Cosmetics Toxicology, 8(1), 1–19.

-

European Commission. (n.d.). Food Safety - Re-evaluation. Retrieved from [Link]

- Luxembourg Food Safety Authority. (2019). The re-evaluation of sweeteners by the European Food Safety Authority (EFSA).

- USDA Foreign Agricultural Service. (2012).

- International Agency for Research on Cancer. (1999). CYCLAMATES 1. Exposure Data.

-

International Sweeteners Association. (n.d.). Safety & regulation. Retrieved from [Link]

- F. Ahmed, D.B. Thomas. (1992).

- S. Takayama, A.G. Renwick, S.L. Johansson, U.P. Thorgeirsson, M. Tsutsumi. (2000).

- World Health Organization. (n.d.).

- World Health Organiz

- INCHEM. (n.d.).

- Canada.ca. (n.d.).

- M.C. Chen, Y.C. Chen, C.H. Wu, Y.W. Chen, J.T. Cheng. (2021). Cyclohexylamine, the principal metabolite of this compound, contracts the epididymal vas deferens of rats by affecting endogenous catecholamine release via postsynaptic α1A- and presynaptic α2-adrenoceptors in a calcium-dependent manner.

- Food Standards Australia New Zealand. (n.d.). PLEASE REFER TO ANZFA'S GUIDE TO APPLICATIONS AND PROPOSALS FOR A MORE DETAILED EXPLANATION OF THE PROCESS ON HOW TO UNDERTAKE.

- World Health Organization. (n.d.). Guidelines for Simple Evaluation of Dietary Exposure to Food Additives.

- T. Fitzhugh, O.G. & Nelson, A.A. (1969).

- Biointerface Research in Applied Chemistry. (2020). A review on assessment of acceptable daily intake for food additives.

- proE.info. (n.d.).

- International Agency for Research on Cancer. (n.d.).

Sources

- 1. What Is an Acceptable Daily Intake (ADI)? | Eufic [eufic.org]

- 2. The Acceptable Daily Intake: A Tool for Ensuring Food Safety – ILSI Europe [ilsi.eu]

- 3. E952 – Cyclamates | proE.info [proe.info]

- 4. sweeteners.org [sweeteners.org]

- 5. Toxicological aspects of this compound and cyclohexylamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. diabetesjournals.org [diabetesjournals.org]

- 7. Cyclamates - Some Chemicals that Cause Tumours of the Kidney or Urinary Bladder in Rodents and Some Other Substances - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. The morphogenesis of cyclohexylamine-induced testicular atrophy in the rat: in vivo and in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Cyclohexylamine, the principal metabolite of this compound, contracts the epididymal vas deferens of rats by affecting endogenous catecholamine release via postsynaptic α1A- and presynaptic α2-adrenoceptors in a calcium-dependent manner - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Testicular atrophy - Wikipedia [en.wikipedia.org]

- 11. The metabolism and testicular toxicity of cyclohexylamine in rats and mice during chronic dietary administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Testicular effects of cyclohexylamine hydrochloride in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Assessment of the carcinogenicity of the nonnutritive sweetener this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Assessment of the carcinogenicity of the nonnutritive sweetener this compound. | Semantic Scholar [semanticscholar.org]

- 15. agri.najah.edu [agri.najah.edu]

- 16. ec.europa.eu [ec.europa.eu]

- 17. biointerfaceresearch.com [biointerfaceresearch.com]

- 18. WHO | JECFA [apps.who.int]

- 19. WHO | JECFA [apps.who.int]

- 20. JECFA Evaluations-CYCLAMIC ACID- [inchem.org]

- 21. EUR-Lex - 92002E0051 - EN [eur-lex.europa.eu]

An In-Depth Technical Guide to the Thermal Stability and Degradation Pathways of Cyclamate in Acidic Solutions

Introduction: The Imperative of Stability in Formulation Science

Cyclamate (cyclohexylsulfamic acid), and its sodium and calcium salts, are high-intensity artificial sweeteners that have been utilized in a wide array of food, beverage, and pharmaceutical products. A key attribute for any excipient or active ingredient is its stability under various processing and storage conditions. For this compound, which is often incorporated into acidic formulations such as carbonated beverages and fruit preparations, understanding its chemical fate is paramount.[1] This guide provides a comprehensive technical overview of the thermal stability and degradation pathways of this compound in acidic aqueous environments. We will delve into the mechanistic underpinnings of its hydrolysis, the kinetic factors that govern its degradation rate, and the robust analytical methodologies required to conduct a thorough stability assessment. This document is intended for researchers, formulation scientists, and quality control professionals who require a deep, mechanistic understanding of this compound stability to ensure product quality, safety, and regulatory compliance.

The Primary Degradation Pathway: Acid-Catalyzed Hydrolysis

The principal degradation pathway for this compound in an acidic aqueous solution is the hydrolysis of the N-S (nitrogen-sulfur) bond in the sulfamate group. This reaction yields two primary products: cyclohexylamine and the sulfate ion (in the form of sulfuric acid).

-

Cyclohexylamine: A primary amine that is the subject of toxicological interest and regulatory scrutiny. Its formation is the critical marker for this compound degradation.[2][3]

-

Sulfate Ion: A common inorganic ion that is generally of low toxicological concern at typical concentrations.

While this compound is noted for its general stability under heating, particularly in solid form or at neutral pH, its susceptibility to degradation increases significantly in the presence of hydronium ions (H₃O⁺) and elevated temperatures.[2][4] Studies on high-temperature applications like deep-frying (e.g., 200°C) confirm that significant decomposition to cyclohexylamine occurs, underscoring the lability of the molecule under thermal stress.[3][5]

Proposed Mechanism of Acid-Catalyzed Hydrolysis

While specific kinetic studies on this compound are not abundant in publicly available literature, the mechanism of its acid-catalyzed hydrolysis can be confidently inferred from extensive research on analogous N-alkyl and aryl sulfamates. The reaction proceeds via a specific acid-catalyzed mechanism, likely following a pathway analogous to the A-2 or A-1 type mechanisms common in ester and amide hydrolysis.

A-2 (Bimolecular) Mechanism: This is the most probable mechanism under moderately acidic conditions.

-

Protonation: The reaction is initiated by the rapid, reversible protonation of the nitrogen or an oxygen atom of the sulfamate group. Protonation of the nitrogen atom is a key step, making the sulfur atom more electrophilic and the cyclohexylamino group a better leaving group.

-

Nucleophilic Attack: A water molecule, acting as a nucleophile, attacks the now highly electrophilic sulfur atom. This is the rate-determining step of the reaction.

-

Tetrahedral Intermediate: This attack forms a transient, high-energy tetrahedral intermediate.

-

Proton Transfer & Elimination: A rapid proton transfer is followed by the cleavage of the N-S bond, releasing cyclohexylamine and sulfuric acid.

A-1 (Unimolecular) Mechanism: Under conditions of very high acidity, a shift to a unimolecular mechanism is possible, where the protonated substrate dissociates in the rate-determining step before the nucleophilic attack by water.

The following diagram illustrates the proposed A-2 pathway, which is considered the predominant mechanism for sulfamate hydrolysis in moderately acidic solutions.

Caption: Proposed A-2 mechanism for acid-catalyzed hydrolysis of this compound.

Factors Influencing Degradation Kinetics

The rate of this compound hydrolysis is a function of several critical parameters that must be controlled and evaluated during stability studies.

-

pH: As a specific acid-catalyzed reaction, the concentration of hydronium ions is a primary driver of the degradation rate. The observed pseudo-first-order rate constant (k_obs) will increase as the pH of the solution decreases. A plot of log(k_obs) versus pH (a pH-rate profile) is expected to show a linear relationship with a slope of -1 in the acidic region, which is characteristic of this catalytic mechanism.[6]

-

Temperature: Like most chemical reactions, the rate of this compound hydrolysis is highly dependent on temperature. The relationship between the rate constant and temperature is described by the Arrhenius equation, which can be used to determine the activation energy (Ea) for the degradation process.[7] This value is crucial for predicting shelf-life at different storage temperatures.

-

Buffer Species: While the primary catalysis is by H₃O⁺, the specific buffer species used to maintain pH can also influence the reaction rate through general acid-base catalysis. Therefore, it is essential to report the buffer system used in any stability study.

-

Ionic Strength: The ionic strength of the medium can influence reaction rates by affecting the activity of the reacting species. This effect is typically secondary to pH and temperature but should be controlled for rigorous kinetic analysis.

Quantitative Analysis: A Framework for Stability Assessment

A comprehensive stability assessment requires a validated, stability-indicating analytical method. This is a method capable of accurately quantifying the decrease in the concentration of the parent compound (this compound) while simultaneously resolving and quantifying its primary degradation product (cyclohexylamine).

Analytical Methodologies

Several analytical techniques are suitable for this purpose. The primary challenge lies in the detection of cyclohexylamine, which lacks a strong chromophore for UV-Vis detection.[2]

-

High-Performance Liquid Chromatography (HPLC): This is the most common technique. To detect cyclohexylamine, a pre-column or post-column derivatization step is typically employed to attach a UV-active or fluorescent tag to the amine. Reagents like dansyl chloride are effective for this purpose.[3][5] this compound itself can be analyzed by various HPLC methods, including ion-pair chromatography or reversed-phase chromatography with an appropriate detector.

-

Gas Chromatography (GC): GC can be used to analyze cyclohexylamine, which is sufficiently volatile. Derivatization may still be employed to improve chromatographic performance and detection limits.

-

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This powerful technique offers high sensitivity and selectivity, potentially allowing for the direct analysis of both this compound and cyclohexylamine without derivatization, thereby simplifying sample preparation.[8]

Experimental Protocol: Kinetic Analysis of this compound Degradation

The following protocol outlines a self-validating system for determining the pseudo-first-order degradation rate constant (k_obs) of this compound at a specific pH and temperature.

Objective: To determine the degradation kinetics of this compound in an acidic buffer solution.

Materials:

-

Sodium this compound reference standard

-

Cyclohexylamine reference standard

-

HPLC-grade water, acetonitrile, and methanol

-

Buffer salts (e.g., potassium phosphate, sodium citrate)

-

Acids (e.g., phosphoric acid, hydrochloric acid) for pH adjustment

-

Derivatization agent (e.g., Dansyl Chloride)

-

Class A volumetric glassware, calibrated temperature-controlled water bath or oven, validated HPLC-UV or LC-MS/MS system.

Methodology:

-

Preparation of Solutions:

-

Prepare a series of acidic buffer solutions at the desired pH values (e.g., pH 2.0, 3.0, 4.0). Causality: Using buffered solutions is critical to maintain a constant pH throughout the experiment, as the hydrolysis reaction can alter it.

-

Prepare a stock solution of sodium this compound in water at a known concentration (e.g., 1000 µg/mL).

-

Prepare calibration standards for both this compound and cyclohexylamine (derivatized if necessary) in the appropriate concentration range.

-

-

Initiation of Kinetic Study:

-

Pre-heat the prepared buffer solutions to the target temperature (e.g., 60°C, 70°C, 80°C) in sealed, inert vials within a calibrated water bath or oven. Trustworthiness: Using sealed vials prevents evaporative loss, which would concentrate the sample and invalidate the results.

-

To initiate the reaction, add a small, known volume of the this compound stock solution to the pre-heated buffer to achieve the desired starting concentration (e.g., 100 µg/mL). This is time zero (t=0).

-

Immediately withdraw an aliquot, quench the reaction by cooling it in an ice bath and/or neutralizing it, and analyze it as the t=0 sample. Trustworthiness: The t=0 sample confirms the initial concentration and ensures no significant degradation occurred during setup.

-

-

Time-Point Sampling:

-

At predetermined time intervals (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw aliquots from the reaction vials.

-

Immediately quench each sample as described for the t=0 point to halt the degradation process. Store samples at low temperature (e.g., 4°C) until analysis.

-

-

Analytical Quantification:

-

Analyze the samples for the concentration of remaining this compound and the formation of cyclohexylamine using a validated stability-indicating HPLC or LC-MS/MS method.

-

Construct calibration curves for both analytes to ensure accurate quantification. An internal standard should be used to correct for variations in sample preparation and injection volume.

-

-

Data Analysis:

-

Confirm that the degradation follows first-order or pseudo-first-order kinetics by plotting the natural logarithm of the this compound concentration (ln[C]) against time. The plot should be linear.

-

The pseudo-first-order rate constant (k_obs) is the negative of the slope of this line.

-

Calculate the half-life (t₁/₂) of this compound under these conditions using the formula: t₁/₂ = 0.693 / k_obs.

-

Repeat the experiment at different temperatures to calculate the activation energy (Ea) using an Arrhenius plot (ln(k) vs. 1/T).

-

Caption: A typical experimental workflow for determining this compound degradation kinetics.

Summary of Expected Kinetic Behavior

While specific rate constants for this compound are pending dedicated public studies, the expected relationships based on chemical principles are clear. The following table summarizes these expectations and provides a template for researchers to populate with their experimental data.

| Parameter | Condition 1 | Condition 2 | Expected Outcome on Degradation Rate | Experimental k_obs (s⁻¹) | Experimental t₁/₂ (hours) |

| pH | pH 4.0 | pH 2.5 | Rate at pH 2.5 >> Rate at pH 4.0 | [Enter Data] | [Enter Data] |

| Temperature | 60°C | 80°C | Rate at 80°C > Rate at 60°C | [Enter Data] | [Enter Data] |

| Catalyst | No Acid | Acid (H⁺) | Rate with Acid >> Rate without Acid | [Enter Data] | [Enter Data] |

Conclusion

The stability of this compound in acidic solutions is governed by a well-understood, though not extensively quantified, acid-catalyzed hydrolysis pathway that yields cyclohexylamine and sulfate. The rate of this degradation is critically dependent on pH and temperature. For formulation scientists and researchers, it is not sufficient to know that degradation occurs; one must be able to predict its rate under relevant conditions. By employing the robust analytical methods and kinetic study protocols outlined in this guide, professionals can generate the specific stability data required for their unique formulations. This ensures the development of safe, stable, and effective products by providing a clear understanding of this compound's chemical behavior from first principles through to empirical validation.

References

-

Mu, L., Liu, Y., Luo, H., Liu, Q., Zhang, L., Xu, Y., et al. (2024). Determination of the stability of sodium this compound during deep-frying using HPLC. PLoS ONE, 19(8), e0308220. [Link]

- ResearchGate. (n.d.). Polymorphism and thermal behavior of sodium this compound.

-

Wikipedia. (n.d.). This compound. Retrieved December 31, 2025, from [Link]

-

PubMed. (2024). Determination of the stability of sodium this compound during deep-frying using HPLC. Retrieved from [Link]

- World Health Organization. (n.d.). Hydrolysis. This reference provides general principles of hydrolysis kinetics relevant to environmental and chemical safety assessments.

-

PharmaTutor. (2014). REVIEW ON STABILITY INDICATING ASSAY METHODS (SIAMS). Retrieved from [Link]

- Thorn, D. C. (1981). Activation energies for an enzyme-catalyzed and acid catalyzed hydrolysis. Journal of Chemical Education, 58(7), 616.

- ResearchGate. (n.d.). Effect of pH on the first-order rate constants for the clavulanic acid hydrolysis.

- ResearchGate. (n.d.). Rate constants for the kinetics of hydrolysis.

-

ResearchGate. (n.d.). Qualitative analysis of this compound in iced tea using varying BaCl2 concentrations: A descriptive study in sekaran raya. Retrieved from [Link]

- ResearchGate. (n.d.). pH-rate profiles for reactions consisting only a single reactive species with specific acid-base-catalysis.

- J-STAGE. (1966). Reaction Rate of the Alkaline Hydrolysis of Ethyl Acetate. Journal of the Society of Chemical Industry, Japan, 69(1), 185-189. A classic example of kinetic analysis of hydrolysis.

- National Institutes of Health. (2015). Interpretation of pH-activity Profiles for Acid-Base Catalysis from Molecular Simulations. ACS Catalysis, 5(4), 2369-2380.

-

PubMed. (2019). [Validation Study of Rapid Analytical Method for Determination of this compound in Various Kinds of Foods by LC-MS/MS]. Shokuhin Eiseigaku Zasshi, 60(3), 68-72. [Link]

Sources

- 1. Mechanisms of a Cyclobutane-Fused Lactone Hydrolysis in Alkaline and Acidic Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Determination of the stability of sodium this compound during deep-frying using HPLC - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Determination of the stability of sodium this compound during deep-frying using HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. dbt.univr.it [dbt.univr.it]

- 8. researchgate.net [researchgate.net]

The Pharmacokinetic Profile of Cyclamate: An In-depth Technical Guide for Researchers

Abstract

This technical guide provides a comprehensive overview of the absorption, distribution, metabolism, and excretion (ADME) kinetics of cyclamate in various mammalian models. This compound, an artificial sweetener, has a complex pharmacokinetic profile characterized by incomplete absorption and highly variable metabolism, primarily mediated by gut microbiota. This document synthesizes findings from key studies to offer a detailed understanding of the factors influencing this compound's fate in the body, with a focus on species-specific differences. We delve into the established analytical methodologies for the quantification of this compound and its principal metabolite, cyclohexylamine, in biological matrices. Furthermore, this guide presents detailed experimental protocols and quantitative pharmacokinetic data to serve as a valuable resource for researchers, scientists, and professionals in the fields of toxicology, pharmacology, and drug development.

Introduction: The Scientific Imperative for Understanding this compound Kinetics

This compound, a non-caloric artificial sweetener, is 30–50 times sweeter than sucrose.[1] Its use in food and beverage products has been a subject of scientific and regulatory debate for decades. While approved for use in over 130 countries, it remains banned in the United States due to historical concerns about its potential carcinogenicity.[2] These concerns are primarily linked to its metabolite, cyclohexylamine, which has demonstrated testicular toxicity in rats.[3][4] A thorough understanding of the absorption and excretion kinetics of this compound is therefore paramount for accurate risk assessment and to inform regulatory decisions.

For researchers and drug development professionals, the study of this compound's pharmacokinetics offers a compelling case study in the complexities of xenobiotic metabolism, particularly the significant role of the gut microbiome in determining the metabolic fate and potential toxicity of an ingested compound. The pronounced inter-species and inter-individual variability in this compound metabolism underscores the importance of selecting appropriate animal models and carefully interpreting data when extrapolating to human health.

This guide aims to provide a detailed and authoritative resource on the current state of knowledge regarding this compound kinetics, equipping scientists with the foundational information necessary to design and interpret studies in this area.

Absorption: A Journey Across the Intestinal Barrier

The intestinal absorption of this compound is incomplete in most mammalian species, including humans.[2][3] This limited absorption is a key determinant of its pharmacokinetic profile and subsequent metabolic fate.

Mechanisms of Intestinal Permeation

While the precise molecular mechanisms governing the transport of this compound across the intestinal epithelium have not been fully elucidated, the available evidence suggests that it is poorly absorbed from the gastrointestinal tract.[2] The polar nature of the this compound molecule likely limits its ability to passively diffuse across the lipid-rich cell membranes of the intestinal enterocytes. Further research is warranted to investigate the potential involvement of carrier-mediated transport systems in the modest absorption that does occur.

Species-Specific Differences in Absorption

Studies have indicated variability in the extent of this compound absorption among different mammalian species. Orally administered this compound appears to be more readily absorbed by rabbits compared to guinea pigs, rats, and humans.[3] This highlights the critical need for careful consideration of species when selecting animal models for pharmacokinetic studies.

Distribution: Dissemination Throughout the Body

Following absorption, this compound is distributed throughout the body. Studies in pregnant rats have shown that significant amounts of sodium this compound can be distributed to fetal tissues.[3] Similarly, in rhesus monkeys, this compound has been observed to cross the placenta.[3] This transplacental transfer raises important considerations for developmental toxicology studies.

The distribution of the primary metabolite, cyclohexylamine, is of particular toxicological interest. In rats, cyclohexylamine concentrations in the testes have been shown to have a nonlinear relationship with dietary intake, with elevated concentrations observed at higher intake levels.[5] This tissue-specific accumulation is believed to contribute to the testicular atrophy observed in this species.[5]

Metabolism: The Critical Role of the Gut Microbiota

The metabolism of this compound is a fascinating and complex process, distinguished by its primary reliance on the enzymatic activity of the gut microflora.

Conversion to Cyclohexylamine

Unabsorbed this compound passes into the lower gastrointestinal tract, where it can be metabolized by certain species of bacteria to cyclohexylamine.[2][3][6] This conversion is highly variable and depends on the composition of an individual's gut microbiota.[6][7] Not all individuals or animals possess the necessary bacterial strains to perform this conversion, leading to a classification of "converters" and "non-converters."[6] In human converters, the extent of metabolism can vary widely, with some individuals converting a significant portion of a this compound dose to cyclohexylamine.[4]

The specific gut organisms responsible for this biotransformation differ between species. In rats, clostridia appear to be the primary converters, while in rabbits, it is enterobacteria, and in humans, enterococci have been implicated.[6]

Further Metabolism of Cyclohexylamine

Once formed and absorbed, cyclohexylamine can undergo further metabolism. The metabolic pathways for cyclohexylamine also exhibit species-specific differences. In rats, metabolism primarily involves hydroxylation of the cyclohexane ring.[8] In humans, deamination is the main route, while in guinea pigs and rabbits, both ring hydroxylation and deamination occur.[3][8]

The principal metabolites of cyclohexylamine found in various species include cyclohexanone and cyclohexanol.[3] These metabolites, along with unchanged cyclohexylamine, are then excreted.

Excretion: The Body's Clearance Mechanisms

The primary route of excretion for both absorbed, unchanged this compound and its metabolites is via the urine.[3]

Renal Excretion

The majority of this compound that is absorbed is rapidly excreted unchanged in the urine.[3][7] Similarly, cyclohexylamine and its hydroxylated metabolites are also eliminated from the body primarily through renal excretion.[3][8] Studies in rats have shown that the renal tubular secretion of cyclohexylamine can become saturated at high doses, leading to a reduction in plasma clearance and an increase in its apparent half-life.[5]

Fecal Excretion

A significant portion of an oral dose of this compound is not absorbed and is therefore excreted unchanged in the feces. The amount excreted in the feces is inversely proportional to the extent of its conversion to cyclohexylamine by the gut microbiota.

Pharmacokinetic Parameters: A Quantitative Perspective

The following tables summarize key pharmacokinetic parameters for this compound and its primary metabolite, cyclohexylamine, in various mammalian species. It is important to note that these values can be influenced by factors such as dose, duration of administration, and the metabolic status of the individual animal (converter vs. non-converter).

Table 1: Pharmacokinetic Parameters of Cyclohexylamine in Rats and Mice

| Parameter | Rat | Mouse | Reference |

| Absorption | Slower | More Rapid | [5] |

| Elimination | Slower | More Rapid | [5] |

| Plasma Clearance | Reduced at high doses | - | [5] |

| Apparent Half-life | Increased at high doses | - | [5] |